D-Mannuronicacidlactone

Solution-State NMR Uronic Acid Chemistry Lactonization Kinetics

D-Mannuronic acid lactone is the indispensable, cyclized monomer for alginate research. Generic uronic acids cannot substitute for its specific (1)C4 conformation, which is essential for achieving β-mannosidic linkages via neighboring-group participation. Its defined anomeric equilibrium (α:β 34:66) makes it the only valid HPLC/NMR standard for accurate M/G ratio determination. Critically, its β-D-mannuronic acid form shows a unique, selective COX-2 gene expression suppression (p<0.0001) not seen with its C-5 epimer α-L-guluronic acid, making it non-interchangeable for anti-inflammatory research. Ensure your research is valid by starting with the correct, high-purity building block.

Molecular Formula C6H8O6
Molecular Weight 176.12 g/mol
Cat. No. B15129865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannuronicacidlactone
Molecular FormulaC6H8O6
Molecular Weight176.12 g/mol
Structural Identifiers
SMILESC1(C2C(C(OC1C(=O)O2)O)O)O
InChIInChI=1S/C6H8O6/c7-1-3-2(8)5(9)12-4(1)6(10)11-3/h1-5,7-9H
InChIKeyNNKCVJYUFBVOMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Mannuronic Acid Lactone: Essential Specifications for Procurement in Alginate Research and Carbohydrate Synthesis


D-Mannuronic acid lactone (D-mannurono-γ-lactone, CAS 7424-09-1) is a monosaccharide derivative and a key monomeric building block of alginate, a polysaccharide composed of β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues [1]. This lactone is a white to off-white crystalline solid, soluble in water, with a melting point of 143-144 °C and an optical rotation of +58 to +92° (in water) [2]. As the cyclized form of D-mannuronic acid, it serves as a critical analytical standard and a synthetic precursor for preparing well-defined alginate oligosaccharides and investigating uronic acid chemistry, including the stereoselective synthesis of β-mannosidic linkages [3]. Its defined stereochemistry and lactone ring reactivity distinguish it from linear uronic acid salts, making it essential for precise carbohydrate research and pharmaceutical development.

Why Generic Uronic Acids or Salts Cannot Substitute for D-Mannuronic Acid Lactone


Generic substitution with other uronic acids, such as D-glucuronic acid or the sodium salt of D-mannuronic acid, is not scientifically valid due to profound differences in molecular conformation, reactivity, and biological function. The specific C-5 epimerization that converts D-mannuronic acid into L-guluronic acid is the central mechanism for controlling alginate polymer properties, a function entirely absent in D-glucuronic acid [1]. Furthermore, the γ-lactone form exhibits a unique (4)C1 conformation, whereas the free acid adopts a (1)C4 conformation, leading to vastly different reactivity profiles in synthetic chemistry [2]. Critically, β-D-mannuronic acid demonstrates a selective COX-2 gene expression inhibitory profile not observed with its C-5 epimer, α-L-guluronic acid, which shows a different anti-inflammatory mechanism [3]. The evidence below quantifies these specific, non-interchangeable differences essential for informed procurement.

Quantitative Differentiation Evidence: D-Mannuronic Acid Lactone vs. Key Comparators


Lactonization Equilibrium Kinetics: D-Mannuronic Acid vs. D-Glucuronic Acid

At low pH (pD 1.4), D-mannuronic acid (HManA) exhibits a distinct lactonization equilibrium compared to its common structural analog, D-glucuronic acid (HGlcA). NMR spectroscopy reveals that HManA demonstrates a significantly higher propensity to form its furanurono-6,3-lactone, whereas HGlcA shows negligible lactone formation under identical conditions [1]. This quantifiable difference in equilibrium behavior is critical for analytical method development and for understanding the compound's behavior in acidic environments.

Solution-State NMR Uronic Acid Chemistry Lactonization Kinetics

Conformational Control in Glycosylation: Mannuronic Acid Lactone vs. Glucuronic Acid Lactone

In glycosylation reactions, the 6,3-mannuronic acid lactone donor exhibits fundamentally different stereochemical outcomes compared to the 6,3-glucuronic acid lactone donor. A study of reaction kinetics demonstrated that both compounds react according to a Curtin-Hammett scenario, but the resulting stereochemistry is controlled by the unique potential energy surfaces of each lactone [1]. This difference is exploited to achieve stereoselective β-mannosylation, a notoriously difficult reaction in carbohydrate chemistry, which is not achievable with the glucuronic acid analog.

Synthetic Carbohydrate Chemistry Stereoselective Glycosylation Reaction Kinetics

Polymer Material Properties: Poly-Mannuronate vs. Poly-Guluronate Hydrogels

In biomaterials science, the M/G ratio of alginate dictates its material properties. A direct comparison of hydrogels made from homopolymeric blocks shows that poly-d-mannuronate (MM) and poly-l-guluronate (GG) exhibit different drug release profiles. Specifically, hydrogels composed of MM blocks blended with poly(vinyl alcohol) (PVA) demonstrate superior metformin release characteristics compared to GG/PVA hydrogels. At release equilibrium, 60% of encapsulated drug was released from MM/PVA hydrogels versus 55% from GG/PVA hydrogels [1].

Biomaterials Drug Delivery Hydrogel Characterization

Selective Anti-Inflammatory Mechanism: β-D-Mannuronic Acid vs. α-L-Guluronic Acid

The therapeutic profile of β-D-mannuronic acid (M2000) is distinct from its C-5 epimer, α-L-guluronic acid. β-D-mannuronic acid exhibits a selective effect on COX-2 gene expression, significantly reducing it without a significant effect on COX-1 gene expression [1]. While both compounds can inhibit COX enzyme activity, their gene expression profiles differ, indicating distinct immunomodulatory mechanisms. This specificity positions β-D-mannuronic acid as a novel NSAID candidate with a potentially improved gastrointestinal safety profile.

Immunopharmacology COX-2 Inhibition NSAID Development

Polymer Gelation and Metal Affinity: M-rich vs. G-rich Alginate

The ratio of mannuronic acid (M) to guluronic acid (G) in alginate is the primary determinant of its gelation properties with divalent cations. Alginates rich in guluronic acid blocks form gels of considerably higher strength with calcium ions compared to those rich in mannuronate [1]. Furthermore, G-rich alginates have a higher affinity for Mg²⁺ ions, forming gels at lower salt concentrations than M-rich alginates [2]. Conversely, M-rich alginates form more flexible chains and are better suited for applications requiring different rheological profiles, such as in certain drug delivery or food texturizers.

Alginate Chemistry Rheology Gelation Mechanics

Primary Application Scenarios Validated by Differential Evidence


Analytical Standard for Uronic Acid Profiling and Alginate Characterization

Given its high lactonization propensity at low pH and defined anomeric equilibrium (α:β ratio 34:66 in D2O), D-mannuronic acid lactone is an essential reference standard for HPLC and NMR-based analytical methods. Its distinct behavior compared to D-glucuronic acid ensures accurate identification and quantification of mannuronic acid residues in hydrolyzed alginate samples from seaweed or bacterial sources. Using this standard allows for precise determination of the critical M/G ratio, which dictates polymer properties [REFS-1, REFS-2].

Stereoselective Synthesis of β-Mannosidic Linkages

The (1)C4 locked conformation of the mannuronic acid lactone is indispensable for achieving β-mannosylation via neighboring-group participation, a stereochemical outcome that is not accessible with other uronic acid lactones like glucuronic acid lactone [5]. This makes D-mannuronic acid lactone a critical starting material for synthetic carbohydrate chemists aiming to construct complex oligosaccharides, glycoconjugates, or vaccine candidates containing β-mannose residues.

Development of Flexible, M-Rich Alginate Biomaterials for Drug Delivery

In contrast to the stiff, G-rich alginates used for cell encapsulation, M-rich alginate polymers (derived from D-mannuronic acid) produce more flexible hydrogels. This differential property translates directly to functional performance, as demonstrated by the 9.1% relative increase in metformin release from MM/PVA hydrogels compared to GG/PVA hydrogels [5]. Researchers should procure well-characterized M-rich alginate or its monomers for designing drug delivery systems that require a less rigid matrix and a distinct release profile.

Investigational Novel NSAID with Selective COX-2 Gene Suppression

β-D-mannuronic acid (M2000) has been identified as a novel NSAID candidate with a specific mechanism of action: it significantly suppresses COX-2 gene expression (p<0.0001) without a significant effect on COX-1 gene expression, a profile not shared by its C-5 epimer, α-L-guluronic acid [5]. This differentiates it for research into anti-inflammatory therapies with a potentially improved safety profile. Procurement of high-purity β-D-mannuronic acid is therefore essential for pharmacological studies focused on selective immunomodulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Mannuronicacidlactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.